molecular formula C9H13BO3 B1591204 4-Ethoxy-2-methylphenylboronic acid CAS No. 313545-31-2

4-Ethoxy-2-methylphenylboronic acid

Cat. No. B1591204
M. Wt: 180.01 g/mol
InChI Key: MBEQXBKSJCOKJF-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methylphenylboronic acid is a chemical compound with the molecular formula C9H13BO3 . It is also known by other names such as (4-Ethoxy-2-methylphenyl)boronic acid, (4-Ethoxy-2-methylphenyl)borsäure, and Acide (4-éthoxy-2-méthylphényl)boronique .


Synthesis Analysis

The synthesis of 4-Ethoxy-2-methylphenylboronic acid often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, including boronic acids .


Molecular Structure Analysis

The molecular structure of 4-Ethoxy-2-methylphenylboronic acid consists of nine carbon atoms, thirteen hydrogen atoms, one boron atom, and three oxygen atoms . The average mass of the molecule is 180.009 Da, and the monoisotopic mass is 180.095779 Da .


Chemical Reactions Analysis

4-Ethoxy-2-methylphenylboronic acid is often used in Suzuki–Miyaura cross-coupling reactions . It participates in the transmetalation process, where it acts as a formally nucleophilic organic group transferred from boron to palladium .


Physical And Chemical Properties Analysis

4-Ethoxy-2-methylphenylboronic acid is a solid substance with a molecular weight of 180.01 g/mol . Its melting point ranges from 163 to 168 °C .

Scientific Research Applications

Supramolecular Assemblies

4-Ethoxy-2-methylphenylboronic acid and related boronic acids are used in the design and synthesis of supramolecular assemblies. These assemblies have been observed due to the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2 groups (Pedireddi & Seethalekshmi, 2004).

Catalytic Applications

Boronic acids, including derivatives like 4-Ethoxy-2-methylphenylboronic acid, are utilized in catalytic activities such as oxidative hydroxylation of phenylboronic acid to phenol. This process involves the use of nanocomposites as catalysts and is crucial in various chemical reactions (Hatamifard, Nasrollahzadeh, & Sajadi, 2016).

Enantioselective Recognition

In the field of chiral recognition and sensor technology, 4-Ethoxy-2-methylphenylboronic acid-related compounds are employed. These compounds, such as 1,8-Bis[5′(2′-hydroxy-4′-methylbiphenyl)]naphthalene, derived from 4-methoxy-2-methylphenylboronic acid, demonstrate enantioselective recognition capabilities, crucial in detecting a range of chiral amines (Ghosn & Wolf, 2011).

Boron-Nitrogen Heterocycle Formation

4-Ethoxy-2-methylphenylboronic acid and its analogs participate in the rapid formation of boron-nitrogen heterocycles in neutral aqueous solutions. This reaction is significant for bioorthogonal coupling reactions, which are essential in biological and chemical research (Dilek, Lei, Mukherjee, & Bane, 2015).

Crystal Structure Analysis

Research on the crystal structures of ortho-alkoxyphenylboronic acids, which include compounds similar to 4-Ethoxy-2-methylphenylboronic acid, has been conducted. These studies aim to design novel boronic acids with monomeric structures, useful in crystal engineering and the study of molecular interactions (Cyrański et al., 2012).

Fluorescence Quenching Studies

4-Ethoxy-2-methylphenylboronic acid derivatives have been studied for their fluorescence quenching properties. This research is crucial for understanding the photophysical properties of boronic acid derivatives and their potential applications in fluorescence-based sensors (Geethanjali, Nagaraja, & Melavanki, 2015).

Safety And Hazards

4-Ethoxy-2-methylphenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, contact with skin and eyes, and ingestion . Personal protective equipment, including gloves and eye protection, should be worn when handling this substance .

Future Directions

The future directions of 4-Ethoxy-2-methylphenylboronic acid research could involve further exploration of its use in Suzuki–Miyaura coupling and other chemical reactions. As an organoboron reagent, it has potential applications in the synthesis of various organic compounds .

properties

IUPAC Name

(4-ethoxy-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-3-13-8-4-5-9(10(11)12)7(2)6-8/h4-6,11-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEQXBKSJCOKJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584410
Record name (4-Ethoxy-2-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2-methylphenylboronic acid

CAS RN

313545-31-2
Record name (4-Ethoxy-2-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxy-2-methylphenylboronic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Nandi, S Mondal, R Jana - Iscience, 2022 - cell.com
Selective C‒H functionalization in a pool of proximal C‒H bonds, predictably altering their innate reactivity is a daunting challenge. We disclose here, an expedient synthesis of …
Number of citations: 3 www.cell.com

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